2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
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Overview
Description
Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)- is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an ethoxyphenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)- typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with ethoxyphenyl isothiocyanate under controlled conditions. The resulting intermediate is then reacted with 2-fluoroaniline to form the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its antimicrobial and anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-[(4-ethoxyphenyl)amino]-
- Acetamide, 2-[(4-fluorophenyl)amino]-
- Acetamide, 2-[(4-methoxyphenyl)amino]-
Uniqueness
Compared to similar compounds, Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the triazole ring and the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
842977-01-9 |
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Molecular Formula |
C18H18FN5O2S |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H18FN5O2S/c1-2-26-13-7-5-6-12(10-13)17-22-23-18(24(17)20)27-11-16(25)21-15-9-4-3-8-14(15)19/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
MSARKUSWJFQANS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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